Solvent Orange 60

Description

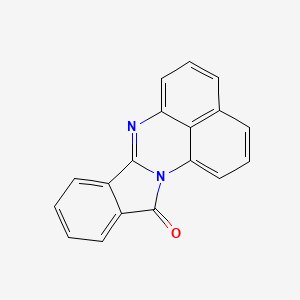

The exact mass of the compound 12H-Phthaloperin-12-one is 270.079312947 g/mol and the complexity rating of the compound is 499. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4,6,8,10,12,14,16(20),17-nonaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O/c21-18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(16(11)14)20(17)18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYQEBBUVNLYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC5=C4C(=CC=C5)N3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064507 | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6925-69-5, 61725-13-1, 61969-47-9 | |

| Record name | Solvent Orange 60 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6925-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Orange 60 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006925695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12H-phthaloperin-12-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT ORANGE 60 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P2ZLV19F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of C.I. Vat Blue 4 (C.I. 564100)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Blue 4, also known under the names Indanthrone and C.I. 69800, is a synthetic anthraquinone dye renowned for its exceptional fastness properties.[1][2] First synthesized in 1901 by René Bohn, it marked a significant milestone in the development of vat dyes, offering a brilliant blue hue with outstanding resistance to light, washing, and chemical agents.[3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of C.I. Vat Blue 4, tailored for professionals in research and development. It is important to note that the Colour Index number initially provided, C.I. 564100, is incorrect; the correct designation for Vat Blue 4 is C.I. 69800.[1]

Synthesis of C.I. Vat Blue 4 (Indanthrone)

The primary industrial synthesis of Indanthrone involves the dimerization of 2-aminoanthraquinone under strongly alkaline conditions at elevated temperatures. This process, often referred to as alkaline fusion, has been subject to various modifications to improve yield and purity.

General Synthesis Workflow

Caption: General workflow for the synthesis of Indanthrone (Vat Blue 4).

Experimental Protocols

Several methods for the synthesis of Indanthrone have been reported. Below are detailed protocols based on established procedures.

Protocol 1: Traditional Alkaline Fusion

This method is a classic approach to the synthesis of Indanthrone.

-

Materials:

-

2-aminoanthraquinone

-

Potassium hydroxide (KOH)

-

Sodium hydroxide (NaOH)

-

An oxidizing agent (e.g., potassium nitrate or potassium chlorate)

-

Water

-

-

Procedure:

-

A mixture of potassium hydroxide and sodium hydroxide is melted in a reaction vessel.

-

2-aminoanthraquinone and an oxidizing agent are added to the molten alkali.

-

The mixture is heated to a temperature range of 220-235 °C.

-

The reaction is maintained at this temperature with stirring for a specified period.

-

After the reaction is complete, the mixture is cooled and diluted with water.

-

The precipitated crude Indanthrone is collected by filtration.

-

The crude product is then purified by vatting, which involves reduction with sodium hydrosulfite in an alkaline solution to form the soluble leuco form, followed by re-oxidation with air to precipitate the purified pigment.

-

Protocol 2: Improved Synthesis in an Aprotic Polar Organic Solvent

This method, described in patent literature, aims to improve the yield and simplify the process.

-

Materials:

-

2-aminoanthraquinone

-

Inorganic base (e.g., potassium hydroxide)

-

Organic base

-

Aprotic polar organic solvent (e.g., N,N'-dimethyl propyleneurea)

-

Phase-transfer catalyst

-

Oxygen or air

-

-

Procedure:

-

2-aminoanthraquinone is suspended in an aprotic polar organic solvent containing a phase-transfer catalyst.

-

A strong base, such as potassium hydroxide, is added to the mixture.

-

The reaction is carried out at a temperature between 95-180 °C while bubbling oxygen or air through the mixture to act as the oxidant.

-

The reaction is monitored until completion.

-

Upon completion, the mixture is filtered, and the solid product is washed and dried to yield high-purity Indanthrone.

-

Characterization of C.I. Vat Blue 4 (Indanthrone)

The characterization of Indanthrone is crucial to confirm its identity and purity. A combination of physical and spectroscopic methods is employed.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Indanthrone is presented in the table below.

| Property | Value |

| C.I. Name | Vat Blue 4 |

| C.I. Number | 69800 |

| Chemical Name | 6,15-Dihydroanthrazine-5,9,14,18-tetrone |

| CAS Number | 81-77-6 |

| Molecular Formula | C₂₈H₁₄N₂O₄ |

| Molecular Weight | 442.42 g/mol |

| Appearance | Blue-black powder |

| Melting Point | 470-500 °C (decomposes) |

| Solubility | Insoluble in water, acetic acid, acetone, ethanol, pyridine, toluene, and xylene. Slightly soluble in hot chloroform, o-chlorophenol, and quinoline. |

| Behavior in Acid | Turns brown in concentrated sulfuric acid, with a blue precipitate forming upon dilution. |

| Leuco Form (Alkaline) | Blue |

| Leuco Form (Acidic) | Reddish-blue |

Spectroscopic Data

Spectroscopic analysis provides detailed structural information and is essential for the unambiguous identification of Indanthrone.

UV-Visible Spectroscopy

The UV-Vis spectrum of Indanthrone is characterized by several absorption maxima.

| Wavelength (λmax) | Solvent | Molar Absorptivity (log ε) |

| 216 nm | Alcohol | 4.98 |

| 255 nm | Alcohol | 4.92 |

| 292.5 nm | Alcohol | 5.17 |

| 371 nm | Alcohol | 4.21 |

| 278 nm | Cellophane film | - |

Data sourced from PubChem.

Infrared (IR) Spectroscopy

-

N-H stretching: Around 3300-3500 cm⁻¹

-

C=O stretching (quinone): Around 1675 cm⁻¹

-

C=C stretching (aromatic): Around 1600-1450 cm⁻¹

-

C-N stretching: Around 1350-1250 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its low solubility in common NMR solvents, obtaining high-resolution NMR spectra for Indanthrone is challenging. However, based on the structure, the following signals would be anticipated:

-

¹H NMR: Signals in the aromatic region (typically 7.0-9.0 ppm). The N-H protons would likely appear as a broad signal at a higher chemical shift.

-

¹³C NMR: A complex spectrum with multiple signals in the aromatic region (110-150 ppm) and characteristic signals for the carbonyl carbons (around 180-190 ppm).

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of Indanthrone. The expected molecular ion peak [M]⁺ would be at m/z 442.42.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for assessing the purity of Indanthrone and for separating it from related impurities. A common method involves reverse-phase chromatography.

-

Stationary Phase: C18 or other suitable reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid (for MS compatibility).

-

Detection: UV-Vis detector set at one of the absorption maxima (e.g., 254 nm or a wavelength in the visible region).

Conclusion

C.I. Vat Blue 4 (Indanthrone) remains a significant dye due to its exceptional performance characteristics. Its synthesis, though challenging, is well-established, with ongoing research focused on improving efficiency and sustainability. The characterization of this molecule relies on a combination of physical property measurements and spectroscopic techniques, which together provide a comprehensive understanding of its identity, purity, and structure. This guide offers a foundational resource for researchers and professionals working with this important class of anthraquinone dyes.

References

Spectroscopic Profile of Solvent Orange 60: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 60 is a perinone-based dye known for its vibrant yellowish-orange hue and excellent stability. It sees wide application in the coloring of various plastics and resins due to its high heat resistance and lightfastness. Beyond its use as a colorant, this compound is also recognized as a fluorescent dye, a property that opens avenues for its use in more advanced applications such as biological imaging and sensing, contingent on a thorough understanding of its photophysical properties. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including its UV-Visible absorption and fluorescence characteristics, along with detailed experimental protocols for their measurement.

Physicochemical Properties

This compound is an orange powder that is insoluble in water but exhibits slight solubility in organic solvents such as ethanol, chloroform, benzene, toluene, and xylene.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Class | Perinone / Aminoketone | |

| Molecular Formula | C₁₈H₁₀N₂O | |

| Molecular Weight | 270.28 g/mol | |

| Appearance | Yellowish-orange powder | |

| Heat Resistance | Up to 300 °C in Polystyrene | |

| Lightfastness | Grade 7-8 (Excellent) |

Spectroscopic Data

A thorough literature search did not yield specific quantitative values for the UV-Vis absorption maximum (λmax), molar absorptivity (ε), fluorescence emission maximum, and fluorescence quantum yield (ΦF) of this compound in a specified solvent. This highlights a gap in the publicly available data for this particular dye. The following sections outline the standardized methodologies to obtain this critical data.

Experimental Protocols

UV-Visible Absorption Spectroscopy

The following is a generalized protocol for determining the UV-Visible absorption spectrum and molar absorptivity of this compound.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of this compound in a suitable solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, chloroform, or toluene)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solvent Selection: Choose a spectroscopic grade solvent in which this compound is sufficiently soluble and that is transparent in the anticipated absorption region (typically the visible range for a colored dye).

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range to scan from approximately 350 nm to 700 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to correct for the solvent's absorbance.

-

Sample Measurement: Starting with the most dilute solution, rinse the cuvette with a small amount of the sample solution before filling it. Record the absorbance spectrum for each of the prepared dilutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

According to the Beer-Lambert Law (A = εbc), plot a calibration curve of absorbance at λmax versus concentration.

-

The slope of the resulting linear graph will be the molar absorptivity (ε) in M⁻¹cm⁻¹.

-

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

Fluorescence Spectroscopy

The following is a generalized protocol for determining the fluorescence emission spectrum and relative quantum yield of this compound.

Objective: To determine the fluorescence emission maximum and the relative fluorescence quantum yield (ΦF) of this compound.

Materials:

-

This compound solution (prepared as in the UV-Vis protocol)

-

A standard fluorescent dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a series of solutions of both the standard and this compound in the same solvent with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.

-

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Select an excitation wavelength at which both the standard and the sample have significant absorbance, determined from the UV-Vis spectra.

-

Measurement of Fluorescence Spectra:

-

Record the fluorescence emission spectrum of the solvent blank to check for background fluorescence.

-

Record the fluorescence emission spectra of the standard and the this compound solutions under identical experimental conditions (excitation wavelength, slit widths).

-

-

Measurement of Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of all solutions at the excitation wavelength used for the fluorescence measurements.

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectra for both the standard and the sample.

-

The fluorescence quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,std * (Area_sample / Area_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

ΦF,std is the quantum yield of the standard

-

Area is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Caption: Experimental workflow for fluorescence spectroscopy.

Conclusion

While specific, publicly available quantitative spectroscopic data for this compound is limited, this guide provides the necessary framework for researchers to obtain this critical information. The detailed protocols for UV-Visible and fluorescence spectroscopy will enable the determination of the absorption and emission maxima, molar absorptivity, and fluorescence quantum yield. The acquisition of this data is essential for the effective utilization of this compound in advanced applications, including those in the fields of materials science and drug development. The provided workflows and underlying principles serve as a robust starting point for the comprehensive spectroscopic characterization of this versatile dye.

A Technical Guide to the Photophysical Properties of Perinone Dyes

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth analysis of the photophysical characteristics of perinone dyes, with a particular focus on C.I. Solvent Orange 60. It details the fundamental principles of their light-absorbing and emitting properties, outlines the experimental protocols for their characterization, and presents key data in a structured format for comparative analysis.

Introduction to Perinone Dyes

Perinone dyes are a class of organic compounds known for their high photostability and robust performance, which has led to their use as industrial pigments and vat dyes for several decades.[1][2][3] The core structure consists of a naphthalene tetracarboxylic acid condensed with an aromatic diamine, typically o-phenylenediamine.[1][3] This synthesis can result in two distinct isomers, cis and trans, which possess significantly different photophysical properties. The trans-isomer (e.g., C.I. Pigment Orange 43) is typically a brilliant orange, while the cis-isomer (e.g., C.I. Pigment Red 194) is a duller red.

In recent years, the unique electronic and optical properties of perinone derivatives have attracted interest beyond their traditional use as colorants. Their semiconductor characteristics, high fluorescence quantum yields in some derivatives, and stability make them promising candidates for applications in organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Their fluorescence properties are also relevant for applications in bioimaging and sensing, a common area of interest in drug development.

This compound (C.I. 564100) is a commercially significant perinone dye, valued in the plastics industry for its excellent heat resistance (up to 300°C) and superior lightfastness. While extensive data exists on its industrial performance, detailed photophysical characterization in solution is less commonly published. This guide will cover the known properties of the broader perinone class to provide a comprehensive understanding.

Core Photophysical Principles and Processes

The interaction of light with a perinone dye molecule initiates a series of photophysical processes that can be visualized using a Jablonski diagram. The key events are absorption, relaxation, and emission.

-

Absorption: A molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁). This is a very fast process.

-

Vibrational Relaxation: The excited molecule rapidly loses excess vibrational energy as heat, relaxing to the lowest vibrational level of the S₁ state.

-

Fluorescence: The molecule returns to the ground state by emitting a photon. Because energy is lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This wavelength difference is the Stokes shift.

-

Intersystem Crossing (ISC): The molecule can transition from the excited singlet state (S₁) to an excited triplet state (T₁). This is more common in molecules containing heavy atoms or specific structural motifs like thiocarbonyls.

-

Non-radiative Decay: The molecule can return to the ground state without emitting a photon, dissipating the energy as heat.

Quantitative Photophysical Data of Perinone Dyes

The following table summarizes key photophysical parameters for several perinone derivatives as reported in the literature. These properties are highly dependent on the molecular structure and the solvent environment.

| Dye / Derivative | Solvent | λabs (nm) | ε (L mol-1 cm-1) | λem (nm) | Stokes Shift (nm) | Φf | Reference |

| trans-Perinone | - | ~450 | - | ~550 | ~100 | 0.40 | |

| cis-Perinone | - | ~510 | - | - | - | Not Detected | |

| Benzo analogue (trans) | - | 480 | - | - | - | - | |

| Benzo analogue (cis) | - | 535 | - | - | - | - | |

| Naphthalene deriv. (34/34a) | Chloroform / Dichloromethane | ~460 | - | 549 | ~89 | 0.47 | |

| Protonated Perinone (PcH₄⁺) | - | 450, 560, 602 | 3800, 8800, 13800 | 655 | 53 (from 602 nm) | - | |

| Deprotonated Perinone (Pc) | - | 812 | 22000 | - | - | - | |

| This compound | Various Organic Solvents | Yellowish Orange | - | - | - | - |

Experimental Protocols for Photophysical Characterization

Accurate determination of photophysical properties requires meticulous experimental procedures. The following sections detail the standard methodologies.

Absorption and Emission Spectroscopy

This is the foundational measurement for any photophysical study.

-

Objective: To determine the wavelengths of maximum absorbance (λabs) and fluorescence emission (λem), as well as the molar extinction coefficient (ε).

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the dye in a spectroscopic-grade solvent. Create a series of dilutions from this stock. All glassware must be scrupulously clean.

-

Absorption Measurement: Use a dual-beam UV-Vis spectrophotometer. Record the absorbance spectrum of each dilution in a 1 cm path length quartz cuvette against a solvent blank.

-

Molar Extinction Coefficient (ε): According to the Beer-Lambert law (A = εcl), a plot of absorbance at λabs versus concentration will yield a straight line. The gradient of this line is the molar extinction coefficient.

-

Emission Measurement: Use a spectrofluorometer. Excite the most dilute sample (absorbance < 0.1) at its λabs. Record the resulting emission spectrum. The peak of this spectrum is the λem.

-

Fluorescence Quantum Yield (Φf) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is most commonly employed.

-

Objective: To determine the ratio of photons emitted to photons absorbed by comparing the sample to a standard of known quantum yield.

-

Principle: If a standard and a sample have identical absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore proportional to the ratio of their quantum yields.

-

Methodology:

-

Select a Standard: Choose a reference dye with a well-documented quantum yield that absorbs and emits in a similar spectral region to the sample.

-

Prepare Solutions: Prepare a series of 5-6 solutions of both the sample and the standard in the same spectroscopic-grade solvent. Concentrations should be adjusted to give absorbance values between 0.02 and 0.1 at the excitation wavelength to prevent inner filter effects.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Under identical experimental conditions (e.g., excitation wavelength, slit widths), record the fluorescence spectrum for each solution.

-

Data Analysis:

-

Correct the emission spectra for the instrument's response.

-

Integrate the area under each corrected emission spectrum.

-

For both the sample and the standard, create a plot of integrated fluorescence intensity versus absorbance.

-

Determine the gradient (Grad) of the resulting straight line for both the sample (GradX) and the standard (GradST).

-

-

Calculation: Calculate the quantum yield of the sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where ΦST is the quantum yield of the standard, and η is the refractive index of the solvent (this term cancels out if the same solvent is used for both).

-

Fluorescence Lifetime (τ) Measurement

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a robust and widely used technique for this measurement.

-

Objective: To measure the exponential decay of fluorescence intensity over time following pulsed excitation.

-

Principle: A sample is excited by a high-repetition-rate pulsed light source. The instrument measures the time delay between the excitation pulse and the detection of the first emitted fluorescence photon. By repeating this measurement millions of times, a histogram of photon arrival times is constructed, which maps the fluorescence decay profile.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the fluorophore with an optical density below 0.1 at the excitation wavelength to avoid reabsorption artifacts.

-

Instrumentation: Use a TCSPC instrument equipped with a pulsed light source (picosecond laser or LED) and a sensitive, high-speed detector.

-

Data Acquisition: Excite the sample and collect photon arrival time data until a histogram with sufficient counts (e.g., 10,000 in the peak channel) is generated.

-

Instrument Response Function (IRF): Measure the IRF by replacing the sample with a solution that scatters light (e.g., a dilute colloidal silica solution). This measures the temporal profile of the excitation pulse and the response of the detection system.

-

Data Analysis: The measured fluorescence decay is a convolution of the true decay and the IRF. Use deconvolution software to fit the experimental decay data to an exponential model, accounting for the measured IRF. The time constant of the best-fit exponential function is the fluorescence lifetime, τ.

-

Applications in Research and Drug Development

While traditionally used as industrial pigments, the photophysical properties of perinone dyes and their derivatives make them relevant to modern research and development.

-

Fluorescent Probes and Bioimaging: Perinone derivatives with high fluorescence quantum yields can be developed into fluorescent probes. The principles governing their photophysics are directly applicable to the design of novel dyes for bioimaging, which is crucial for visualizing biological processes and drug-target interactions at the cellular and subcellular level.

-

Photosensitizers: The tendency of some perinone derivatives, particularly thioxo-perinones, to undergo efficient intersystem crossing to the triplet state makes them potential photosensitizers. Triplet-state molecules can transfer their energy to molecular oxygen to generate reactive singlet oxygen, a mechanism leveraged in photodynamic therapy (PDT) for cancer treatment.

-

Drug Discovery Platforms: The historical and ongoing impact of synthetic dyes as lead compounds and tools in drug discovery is well-documented. Dyes are used in high-throughput screening, as molecular probes, and for pharmacokinetic tracing. Understanding the structure-property relationships of classes like perinones can inform the design of new molecules for these applications.

References

An In-depth Technical Guide to the Solubility of Solvent Orange 60 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Solvent Orange 60 (CAS No. 61969-47-9 / 6925-69-5), a perinone-type dye.[1][2][3] Understanding its solubility in various organic solvents is critical for its application in plastics, resins, and fiber coloring.[4][5] This document presents quantitative solubility data, detailed experimental protocols for its determination, and a logical workflow to guide laboratory procedures.

Quantitative Solubility Data

This compound is an orange powder that is insoluble in water but exhibits varying degrees of solubility in organic solvents. The dissolution capacity is influenced by factors such as solvent polarity and temperature. The following table summarizes the available quantitative data for the solubility of this compound in several common organic solvents. It is important to note that slight variations in reported values exist across different sources, which may be attributable to minor differences in experimental conditions or purity of the dye and solvents.

Table 1: Quantitative Solubility of this compound in Select Organic Solvents

| Organic Solvent | Solubility (g/L) | Temperature (°C) | Source(s) |

| Dichloromethane | 10 | 20 / 23 | |

| Styrene Monomer | 7 | 23 | |

| Xylene / Methylbenzene | 5 | 20 / 23 | |

| Benzyl Alcohol | 4 | 23 | |

| Methyl Methacrylate | 3 | 23 | |

| Butyl Acetate | 1.5 - 2.5 | 20 / 23 | |

| Acetone | 1 - 2 | 20 / 23 | |

| Ethanol / Ethyl Alcohol | 0.3 - 0.8 | 20 / 23 |

Qualitative assessments consistently describe this compound as being slightly soluble in ethanol, chloroform, benzene, and toluene.

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of this compound is crucial for research and quality control. The isothermal shake-flask method followed by UV-Visible spectrophotometric analysis is a widely accepted and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Thermostatic shaker bath or incubator

-

Volumetric flasks and pipettes

-

Sealed containers (e.g., screw-cap vials or flasks)

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

UV-Visible Spectrophotometer

Methodology:

-

Preparation of Standard Solutions & Calibration Curve:

-

Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to create a concentrated stock solution (e.g., 100 mg/L).

-

Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with known, decreasing concentrations.

-

Using the spectrophotometer, scan a standard solution across a relevant wavelength range to determine the maximum absorbance wavelength (λmax).

-

Measure the absorbance of each standard solution at the determined λmax, using the pure solvent as a blank.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c), which should exhibit a high correlation coefficient (R² > 0.99).

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a thermostatic shaker bath set to the desired temperature (e.g., 20°C or 23°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Analysis:

-

After the equilibration period, cease agitation and allow the container to rest in the thermostatic bath for several hours to permit the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high results.

-

Accurately dilute the filtered saturated solution with the same organic solvent to bring its absorbance within the linear range of the previously established calibration curve. Record the dilution factor precisely.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original, undiluted saturated solution. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental protocol described above.

Caption: Experimental workflow for determining dye solubility via the shake-flask method.

References

Solvent Orange 60: A Technical Guide to Thermal Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Orange 60, a perinone-based dye, is utilized in various industrial applications due to its vibrant color and good stability. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation profile of this compound (C.I. 564100). While specific experimental data on its thermal decomposition is limited in publicly available literature, this document consolidates the reported thermal properties and outlines the standard methodologies for a thorough investigation of its thermal behavior. This guide is intended to serve as a valuable resource for researchers and professionals working with this dye, enabling a better understanding of its performance at elevated temperatures and providing a framework for further experimental analysis.

Introduction

This compound, with the chemical name 12H-phthaloperin-12-one, is a synthetic organic dye known for its yellowish-orange hue.[1] Its applications are widespread, particularly in the coloring of various plastics and resins such as polystyrene, ABS, PMMA, and PET, where it is valued for its high heat resistance and light fastness.[2][3] Understanding the thermal stability and degradation profile of this compound is critical for its application in high-temperature processing and for predicting its long-term performance and potential environmental impact. This guide summarizes the known thermal properties and describes the key experimental protocols used to evaluate the thermal behavior of such colorants.

Thermal Stability of this compound

The thermal stability of this compound is a key attribute for its use in plastics and polymers, which often undergo high-temperature processing. The available data from technical data sheets and supplier information are summarized below.

Quantitative Thermal Property Data

| Property | Value | References |

| Melting Point | ~ 230 °C | [4] |

| Heat Resistance | 300 °C | [2] |

| Heat Resistance in PS | Up to 300 °C |

Note: The "Heat Resistance" is a general value often provided in technical data sheets and typically indicates the temperature at which the dye remains stable without significant color change for a short period. It is not a precise decomposition temperature.

While these values provide a general indication of thermal stability, detailed characterization using thermoanalytical techniques is necessary for a complete understanding.

Experimental Protocols for Thermal Analysis

A comprehensive evaluation of the thermal stability and degradation of this compound would involve the following standard analytical techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound powder (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina, platinum).

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, and under an oxidative atmosphere (e.g., air or oxygen) to assess oxidative stability. The gas flow rate is kept constant (e.g., 20-50 mL/min).

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. Key parameters to be determined include:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant decomposition begins.

-

Tx%: The temperatures at which 5%, 10%, and 50% weight loss occurs, providing a quantitative measure of stability.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can be used to determine its melting point, heat of fusion, and to detect any other phase transitions or decomposition events.

Methodology:

-

Sample Preparation: A small amount of the dye (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Experimental Conditions:

-

Temperature Program: The sample is typically heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected transitions (e.g., 25 °C to 350 °C). A heating-cooling-heating cycle can be employed to study the thermal history of the material.

-

Atmosphere: The experiment is usually conducted under an inert nitrogen atmosphere.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. From this, the following can be determined:

-

Melting Point (Tm): The peak temperature of the melting endotherm.

-

Enthalpy of Fusion (ΔHf): The area under the melting peak, which corresponds to the energy required to melt the sample.

-

Decomposition: Exothermic or endothermic events at higher temperatures can indicate thermal decomposition.

-

Degradation Profile of this compound

Currently, there is a lack of specific information in the public domain regarding the degradation products and the precise decomposition mechanism of this compound. As a perinone-type dye, its thermal degradation is expected to involve the breakdown of the complex aromatic and heterocyclic structure.

Hypothesized Degradation Pathway

The degradation of complex organic molecules like this compound at high temperatures likely proceeds through a series of complex reactions, including bond scission, rearrangement, and fragmentation. The stability of the perinone core suggests that decomposition may initiate at the weaker bonds in the molecule. However, without experimental data, any proposed pathway remains speculative.

Experimental Protocol for Degradation Product Analysis: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the thermal degradation products of this compound, Pyrolysis-Gas Chromatography-Mass Spectrometry is the most suitable technique. This method involves the thermal fragmentation of the sample in an inert atmosphere, followed by the separation and identification of the resulting volatile and semi-volatile compounds.

Methodology:

-

Sample Preparation: A very small amount of the dye is placed in a pyrolysis sample cup.

-

Instrumentation: A pyrolysis unit is directly coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Experimental Conditions:

-

Pyrolysis Temperature: The sample is rapidly heated to a high temperature (e.g., 600-900 °C) in the pyrolysis chamber.

-

GC Separation: The pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated compounds are then introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.

-

-

Data Analysis: The identified pyrolysis products can be used to reconstruct the likely degradation pathways of the parent molecule.

Visualizations

The following diagrams illustrate the generalized workflows for the experimental analysis of the thermal properties of this compound.

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

References

In-Depth Technical Guide: Toxicological and Safety Data for Solvent Orange 60 in a Lab Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 60 is a perinone-type dye used in the plastics industry, notably in the coloring of materials such as polystyrene, ABS resins, and spectacle frames.[1][2][3][4] Its presence in items with prolonged skin contact has led to investigations into its toxicological and safety profile.[5] This guide provides a comprehensive overview of the available toxicological and safety data for this compound, intended for use in a laboratory setting. It includes quantitative data, detailed experimental protocols for key toxicological assessments, and a visualization of the general signaling pathway involved in contact dermatitis.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | 12H-Isoindolo[2,1-a]perimidin-12-one | |

| Synonyms | C.I. This compound, Solvaperm Orange 3G | |

| CAS Number | 61969-47-9, 6925-69-5 | |

| Molecular Formula | C₁₈H₁₀N₂O | |

| Molecular Weight | 270.28 g/mol | |

| Appearance | Orange, odorless powder | |

| Solubility | Insoluble in water; slightly soluble in ethanol, chloroform, benzene, toluene, and xylene. |

Toxicological Data

Acute Toxicity

The available data on the acute toxicity of this compound are summarized below.

| Endpoint | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 8090 mg/kg | |

| LD₅₀ | Rat (female) | Oral | > 2500 mg/kg bw | |

| LD₅₀ | Rabbit | Dermal | 7940 mg/kg bw |

Irritation and Sensitization

| Endpoint | Observation | Reference(s) |

| Skin Irritation | Causes skin irritation. Prolonged or repeated contact may cause irritation. | |

| Eye Irritation | Causes serious eye irritation. Dust may cause irritation and inflammation. | |

| Skin Sensitization | Potent contact sensitizer, known to cause allergic contact dermatitis. |

Genotoxicity

Information regarding the mutagenicity of this compound is conflicting. One source indicates that mutagenicity data has been reported, while others state that no data is available for germ cell mutagenicity. Specific study results on the mutagenic potential of this compound were not identified.

Carcinogenicity and Reproductive Toxicity

There is currently no data available to suggest that this compound is carcinogenic or has reproductive toxicity. It is not listed as a carcinogen by major regulatory bodies such as ACGIH, IARC, NIOSH, NTP, or OSHA.

Ecotoxicity

| Endpoint | Species | Value | Exposure Time | Reference(s) |

| LC₀ | Leuciscus idus (Ide) | 100 mg/L | 48 h | |

| EC₁₀,₅₀,₁₀₀ | Daphnia magna (Water flea) | > 1 mg/L | 24 h | |

| NOEC | Desmodesmus subspicatus (Green algae) | 1 mg/L | 72 h | |

| EC₀ | Pseudomonas putida (Bacteria) | 260 mg/L | 16 h |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not publicly available. However, the following are generalized protocols based on OECD guidelines, which represent the standard methodologies for such assessments.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is used to determine the oral toxicity of a substance.

-

Animals: Healthy, young adult rats of a single sex (usually females) are used.

-

Housing and Fasting: Animals are housed in standard laboratory conditions and fasted overnight before dosing. Water is available ad libitum.

-

Dose Preparation: The test substance is typically administered in a constant volume, with the concentration varied. A suitable vehicle, if necessary, should be one that does not interfere with the toxicity of the test substance.

-

Administration: The substance is administered in a single dose by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

-

Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

-

Endpoint: The study aims to identify a dose that causes evident toxicity but no mortality, and a dose that causes mortality, if any. This information is used for hazard classification.

Skin Irritation - In Vitro Reconstructed Human Epidermis Test (Based on OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

-

Test System: A three-dimensional reconstructed human epidermis (RhE) model is used, which mimics the properties of the human epidermis.

-

Application: The test substance is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes), after which it is rinsed and incubated for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The enzymatic conversion of MTT to a colored formazan product by viable cells is measured spectrophotometrically.

-

Data Analysis: The viability of the treated tissues is expressed as a percentage of the viability of negative control tissues.

-

Classification: A substance is identified as an irritant if the mean tissue viability is below a certain threshold (e.g., ≤ 50%).

Eye Irritation - In Vivo Test (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Animals: Typically, albino rabbits are used.

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application. Ocular lesions of the cornea, iris, and conjunctivae are scored.

-

Duration: The observation period is typically 21 days to assess the reversibility of any effects.

-

Animal Welfare: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions observed.

Skin Sensitization - Human Patch Test

The primary evidence for this compound's skin sensitization potential comes from human patch testing in clinical settings.

-

Preparation: The allergen (this compound) is prepared in a suitable vehicle (e.g., petrolatum) at a specific concentration (e.g., 1.0%).

-

Application: A small amount of the preparation is applied to a patch, which is then placed on the skin of the upper back.

-

Occlusion: The patch is left in place for a specified period, typically 48 hours.

-

Reading: The patch is removed, and the skin reaction is evaluated at different time points (e.g., at the time of removal and 24-48 hours later).

-

Scoring: The reaction is scored based on the presence and severity of erythema, edema, papules, and vesicles.

Mutagenicity - Bacterial Reverse Mutation Test (Ames Test) (General Protocol based on OECD Guideline 471)

While specific Ames test data for this compound was not found, this is a standard in vitro method to assess mutagenicity.

-

Test Strains: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations.

-

Plating: The treated bacteria are plated on a minimal medium that lacks the required amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated and can now grow in the absence of the required amino acid) is counted.

-

Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Signaling Pathways

Specific signaling pathways affected by this compound have not been detailed in the available literature. However, as a known contact allergen, its effects are mediated through the general mechanisms of allergic contact dermatitis (ACD). The diagram below illustrates a simplified, generalized signaling pathway for ACD.

Caption: Generalized signaling pathway for allergic contact dermatitis.

Laboratory Safety and Handling

Given its toxicological profile, the following safety precautions are recommended when handling this compound in a laboratory setting:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and inhalation.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear appropriate protective gloves.

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If dust is generated, use an approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash with soap and water. Seek medical attention if irritation develops.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: If conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound is a substance with a moderate acute toxicity profile but is a significant skin irritant and a potent contact sensitizer. The available data on its genotoxicity is inconclusive, and there is no evidence to suggest it is a carcinogen or reproductive toxin. When handling this compound in a laboratory, strict adherence to safety protocols, including the use of appropriate personal protective equipment, is crucial to minimize the risk of skin and eye irritation and allergic sensitization. Further research is needed to clarify its mutagenic potential and to elucidate the specific signaling pathways involved in its toxic effects.

References

The Discovery and Development of Solvent Orange 60: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Orange 60, chemically known as 12H-Phthaloperin-12-one and identified by the Colour Index number 564100, is a synthetic perinone dye. This technical guide provides a comprehensive overview of its historical development, discovery, chemical synthesis, and physicochemical properties. It further delves into its toxicological profile, specifically its role as a contact allergen and the associated immunological pathways. While primarily used as a colorant in the plastics industry, this guide also explores the broader context of perinone derivatives in biomedical research, offering insights for drug development professionals.

Historical Development and Discovery

The development of this compound is intrinsically linked to the rise of the synthetic dye industry in the late 19th and early 20th centuries, a period dominated by German chemical companies. The parent molecule, perinone, was first synthesized at Hoechst AG in Germany over 95 years ago.[1] Hoechst, founded in 1863, was a pioneer in synthetic dye production.[2][3] The class of perinone dyes, to which this compound belongs, was developed in the 1920s and began to see use as pigments around 1950.[2][4]

Chemical Synthesis and Structure

This compound is synthesized through the condensation reaction of 1,8-diaminonaphthalene and phthalic anhydride. This reaction forms the characteristic fused heterocyclic structure of the perinone dye.

Experimental Protocol for Synthesis

A detailed method for the preparation of this compound is described in Chinese patent CN101565556A. The following is a generalized protocol based on this patent:

Materials:

-

Phthalic anhydride

-

1,8-naphthalenediamine

-

Hydrochloric acid solution (1-5% by mass)

-

Polar organic solvent (e.g., acetic acid, dimethylformamide (DMF), alcohol, or N-Methyl-2-pyrrolidone)

-

Non-ionic active catalyst (e.g., fatty alcohol polyoxyethylene ether or alkylphenol polyoxyethylene ether)

Procedure:

-

In a reaction vessel equipped with a stirrer and reflux condenser, combine phthalic anhydride and 1,8-naphthalenediamine in a 1:1 mass ratio.

-

Add the hydrochloric acid solution, the polar organic solvent, and the non-ionic active catalyst. The amount of hydrochloric acid solution should be 10-20 times the mass of 1,8-naphthalenediamine. The polar organic solvent should constitute 1-50% of the total reaction medium, and the catalyst should be 0.01-2% of the total reaction medium.

-

Stir the mixture and heat to reflux. Maintain the reflux for 8-15 hours.

-

After the reaction is complete, cool the mixture and filter to collect the solid product.

-

Wash the filter cake with water until the pH of the filtrate is neutral.

-

Dry the purified product to obtain this compound.

This method combines the advantages of good product quality from the solvent method and the low cost of the water phase method.

Chemical Structure

-

Chemical Name: 12H-Phthaloperin-12-one

-

Molecular Formula: C₁₈H₁₀N₂O

-

Molecular Weight: 270.29 g/mol

-

CAS Number: 6925-69-5, 61969-47-9

-

C.I. Number: 564100

Physicochemical and Spectroscopic Properties

This compound is a yellowish-orange powder. It is insoluble in water but slightly soluble in several organic solvents.

| Property | Value | Reference |

| Physical Appearance | Yellowish-orange powder | |

| Melting Point | 228-230 °C | |

| Density | 1.404 g/cm³ | |

| Solubility in Acetone | 2 g/L at 20 °C | |

| Solubility in Butyl Acetate | 2.5 g/L at 20 °C | |

| Solubility in Methylbenzene | 5 g/L at 20 °C | |

| Solubility in Dichloromethane | 10 g/L at 20 °C | |

| Solubility in Ethyl Alcohol | 0.8 g/L at 20 °C | |

| Heat Resistance in PS | Up to 300 °C | |

| Light Fastness (in PS) | 8 (on a scale of 1 to 8, where 8 is superior) |

Analytical Characterization

Standard analytical techniques are used to identify and characterize this compound. While detailed experimental protocols for the pure substance are not extensively published in academic literature, methods for its detection in consumer products have been described.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the separation and quantification of this compound in complex matrices. A typical setup would involve a C18 column with a gradient elution using a mixture of acetonitrile and water.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound. The spectra would confirm the presence of the aromatic protons and carbons of the phthaloperinone core.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity. Gas chromatography-mass spectrometry (GC-MS) has been used to confirm the presence of this compound in materials like eyeglass earpieces.

Biological Activity and Toxicological Profile

The primary biological effect of this compound documented in the scientific literature is its capacity to induce allergic contact dermatitis (ACD), a Type IV delayed-type hypersensitivity reaction.

Allergic Contact Dermatitis Signaling Pathway

This compound acts as a hapten, a small molecule that becomes immunogenic only after binding to a carrier protein in the skin. The subsequent immune response involves a complex cascade of cellular and molecular events.

Sensitization Phase:

-

Hapten Penetration and Protein Binding: Upon skin contact, the small, lipophilic this compound molecule penetrates the stratum corneum. In the epidermis, it covalently binds to endogenous skin proteins, forming a hapten-protein conjugate. This modified protein is now recognized as foreign by the immune system.

-

Langerhans Cell Activation: Langerhans cells (LCs), the resident antigen-presenting cells of the epidermis, recognize and internalize the hapten-protein conjugate.

-

Migration and Maturation: Activated LCs migrate from the epidermis to the draining lymph nodes. During this migration, they mature into dendritic cells (DCs).

-

T-Cell Priming: In the lymph nodes, the mature DCs present the haptenated peptide to naive T-cells via the Major Histocompatibility Complex (MHC). This interaction, along with co-stimulatory signals, leads to the activation and proliferation of hapten-specific CD4+ (T-helper) and CD8+ (cytotoxic) T-cells.

Elicitation Phase:

-

Re-exposure and Antigen Presentation: Upon subsequent exposure to this compound, the hapten-protein conjugates are again formed and presented by LCs and other antigen-presenting cells in the skin.

-

T-Cell Recruitment and Activation: Previously sensitized, hapten-specific memory T-cells are recruited to the site of exposure.

-

Inflammatory Cascade: Activated T-helper cells release pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and various interleukins (e.g., IL-1β, IL-17, IL-18). These cytokines amplify the inflammatory response by recruiting other immune cells like macrophages and neutrophils. Cytotoxic T-cells can directly induce apoptosis in hapten-presenting skin cells. This cellular influx and cytokine release lead to the clinical manifestations of ACD, including erythema, edema, and vesiculation.

Relevance to Drug Development

While this compound itself has no direct therapeutic applications, the broader class of perinone compounds and the principles of dye chemistry have relevance in drug discovery and development.

Perinone Derivatives in Biomedical Research

The rigid, planar, and electron-deficient structure of the perinone core makes it an interesting scaffold for medicinal chemistry. While research is not extensive, some studies have explored the biological activities of perinone derivatives. For instance, certain perinone compounds have been investigated for their potential in photodynamic therapy (PDT), where a photosensitizer is activated by light to produce reactive oxygen species that can kill cancer cells. The chromophoric nature of the perinone structure is a key feature in this context. Additionally, the cytotoxicity of some novel perinone derivatives has been evaluated against various cancer cell lines, suggesting that this chemical class may hold potential for the development of new anticancer agents.

Dyes as a Historical Source of Drug Leads

Historically, the synthetic dye industry has been a fertile ground for the discovery of new drugs. The selective staining of certain tissues or microorganisms by dyes led to the concept of selective toxicity, a cornerstone of modern chemotherapy. For example, the antibacterial properties of sulfonamide drugs were discovered through research on sulfanilamide, a derivative of an azo dye. The structural motifs found in dyes, including heterocyclic ring systems like the one in this compound, are prevalent in many pharmacologically active molecules. Therefore, understanding the synthesis and biological interactions of compounds like this compound can provide valuable insights for the design of new therapeutic agents.

Conclusion

This compound is a perinone dye with a history rooted in the early 20th-century expansion of the synthetic dye industry. Its primary application is in the coloration of plastics, where its heat and light stability are advantageous. The main biological characteristic of concern is its potential to act as a potent contact allergen, inducing a Type IV hypersensitivity reaction. The molecular mechanisms underlying this allergic response are well-understood in the context of hapten immunology. While this compound itself is not used in medicine, its chemical class, the perinones, offers a structural scaffold that has been explored for potential biomedical applications, including photodynamic therapy and cancer chemotherapy. This guide provides a foundational understanding of this compound for researchers in chemistry, toxicology, and drug development, highlighting the intersection of industrial chemistry and biological activity.

References

- 1. Molecular Recognition of Haptens by T Cells: More Than One Way to Tickle the Receptor - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hapten - Wikipedia [en.wikipedia.org]

Methodological & Application

Navigating the Fluorescent Landscape: A Protocol for Lipid Droplet Staining Using Nile Red

Introduction

This document provides a comprehensive protocol for the use of a fluorescent probe for the visualization and analysis of intracellular lipid droplets. While the initial inquiry specified the use of Solvent Orange 60, a thorough review of the scientific literature reveals that this dye is predominantly utilized in industrial applications for coloring plastics and textiles.[1][2][3][4] Crucially, there is a lack of established protocols and essential photophysical data to support its use as a specific fluorescent probe in biological research.

Therefore, to provide a robust and validated methodology for the target audience of researchers, scientists, and drug development professionals, this protocol details the application of Nile Red , a well-characterized and widely used fluorescent probe for lipid droplet staining. Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the hydrophobicity of its environment.[5] This property makes it an excellent tool for specifically visualizing neutral lipid-rich structures like lipid droplets within cells, as it is minimally fluorescent in aqueous environments.

Application Notes

Nile Red is a versatile fluorescent dye suitable for the detection of intracellular lipid droplets in a variety of cell types, including cultured mammalian cells and tissues. Its application is particularly relevant in studies related to metabolic disorders, drug-induced steatosis, and the dynamics of lipid storage. The dye can be used for both qualitative analysis via fluorescence microscopy and quantitative analysis using flow cytometry. For optimal differentiation of cytoplasmic lipid droplets, it is recommended to observe the yellow-gold fluorescence emission (excitation ~450-500 nm; emission >528 nm) rather than the red fluorescence.

Quantitative Data Summary

The photophysical properties of Nile Red are highly dependent on the solvent environment. The following tables summarize key quantitative data for Nile Red.

Table 1: Photophysical Properties of Nile Red in Different Environments

| Property | Value in Methanol | Value in Triglycerides (Neutral Lipids) | Value in Phospholipids (Polar Lipids) | Reference(s) |

| Excitation Maximum (λex) | 552 nm | ~515 nm | ~554 nm | |

| Emission Maximum (λem) | 636 nm | ~585 nm | ~638 nm | |

| Quantum Yield (Φ) | ~0.12 | High (environment dependent) | Low (environment dependent) | |

| Molar Extinction Coefficient (ε) | 43,000 M⁻¹cm⁻¹ (in Methanol) | 43,000 M⁻¹cm⁻¹ (in Methanol) | 43,000 M⁻¹cm⁻¹ (in Methanol) | |

| Fluorescence Lifetime (τ) | Varies (0.6 ns to 4.66 ns) | Longer lifetime | Shorter lifetime |

Table 2: Recommended Staining Conditions

| Parameter | Live Cell Imaging | Fixed Cell Imaging |

| Probe Concentration | 100 - 1000 nM | 100 - 1000 nM |

| Incubation Time | 10 - 30 minutes | 15 - 30 minutes |

| Incubation Temperature | Room Temperature or 37°C | Room Temperature |

| Fixation | Not applicable | 4% Paraformaldehyde in PBS (10-15 minutes) |

| Permeabilization | Not applicable | Optional: 0.1-0.5% Triton X-100 in PBS (5-10 minutes) |

Experimental Protocols

Protocol 1: Live Cell Staining of Lipid Droplets with Nile Red

This protocol is suitable for real-time imaging of lipid droplet dynamics in living cells.

Materials:

-

Nile Red (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium appropriate for the cell line

-

96-well black wall, clear bottom imaging plates or coverslips in petri dishes

Procedure:

-

Preparation of Nile Red Stock Solution (1 mM):

-

Dissolve the appropriate amount of Nile Red powder in anhydrous DMSO to make a 1 mM stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Preparation of Nile Red Staining Solution (100 - 1000 nM):

-

On the day of the experiment, thaw an aliquot of the 1 mM Nile Red stock solution.

-

Dilute the stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (e.g., for a 500 nM solution, add 0.5 µL of 1 mM stock to 1 mL of medium).

-

Vortex the staining solution gently before use.

-

-

Cell Seeding:

-

Seed cells onto a 96-well imaging plate or coverslips and culture until they reach the desired confluency (typically 50-70%).

-

-

Staining:

-

Gently aspirate the culture medium from the cells.

-

Add the prepared Nile Red staining solution to the cells.

-

Incubate for 10-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.

-

-

Imaging:

-

After incubation, the cells can be imaged directly without a washing step, as Nile Red has minimal fluorescence in aqueous media.

-

Alternatively, for reduced background fluorescence, the staining solution can be removed and replaced with fresh, pre-warmed culture medium or PBS.

-

Image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., a TRITC or Texas Red filter set). For optimal lipid droplet visualization, use an excitation wavelength of ~488-550 nm and collect emission at ~570-650 nm.

-

Caption: Workflow for live-cell lipid droplet staining.

Protocol 2: Fixed Cell Staining of Lipid Droplets with Nile Red

This protocol is suitable for endpoint assays where cell fixation is required.

Materials:

-

Nile Red Staining Solution (prepared as in Protocol 1)

-

4% Paraformaldehyde (PFA) in PBS

-

Optional: 0.1-0.5% Triton X-100 in PBS for permeabilization

-

PBS, pH 7.4

-

Mounting medium with or without a nuclear counterstain (e.g., DAPI)

Procedure:

-

Cell Seeding and Culture:

-

Grow cells on coverslips or in imaging plates to the desired confluency.

-

-

Fixation:

-

Gently aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add 4% PFA in PBS and incubate for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (Optional):

-

If co-staining with antibodies that require permeabilization, add 0.1-0.5% Triton X-100 in PBS and incubate for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Staining:

-

Add the prepared Nile Red staining solution to the fixed (and permeabilized) cells.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each.

-

-

Mounting and Imaging:

-

If using coverslips, mount them onto glass slides using a suitable mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

-